molecular formula C22H14ClN3O4 B4881726 (5E)-2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one

(5E)-2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one

Cat. No.: B4881726
M. Wt: 419.8 g/mol
InChI Key: STAVCKJUZJHUBO-CPNJWEJPSA-N
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Description

(5E)-2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one is a complex organic compound with a unique structure that includes chlorophenyl, hydroxyphenyl, and nitrophenyl groups attached to an imidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde, and 2-nitrobenzaldehyde with an imidazole derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and may require specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(5E)-2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5E)-2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the hydroxyphenyl group may participate in hydrogen bonding with active site residues, while the nitrophenyl group can engage in π-π interactions. These interactions can alter the conformation and function of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one
  • (5E)-2-(4-bromophenyl)-3-(4-hydroxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one
  • (5E)-2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-[(2-methylphenyl)methylidene]imidazol-4-one

Uniqueness

The uniqueness of (5E)-2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (hydroxyphenyl) and electron-withdrawing (nitrophenyl) groups allows for versatile chemical modifications and interactions with various molecular targets.

Properties

IUPAC Name

(5E)-2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O4/c23-16-7-5-14(6-8-16)21-24-19(13-15-3-1-2-4-20(15)26(29)30)22(28)25(21)17-9-11-18(27)12-10-17/h1-13,27H/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAVCKJUZJHUBO-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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